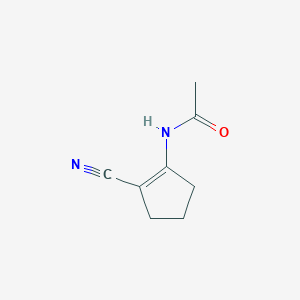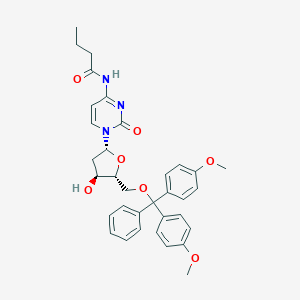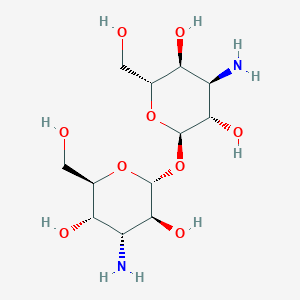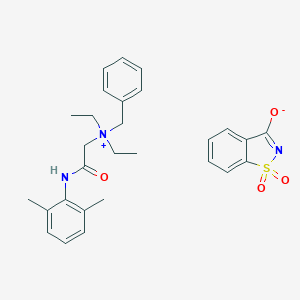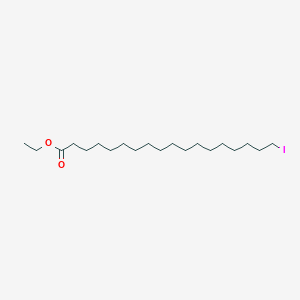
2-Fluorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorothiophene is an organofluorine compound with the molecular formula C₄H₃FS. It is a derivative of thiophene, where one hydrogen atom is replaced by a fluorine atom at the second position of the thiophene ring.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One method involves the direct fluorination of thiophene using molecular fluorine (F₂).
Electrophilic Fluorination: Another approach uses electrophilic fluorinating agents such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃) in the presence of a base like sodium ethoxide.
Iodonium Salt Method: The reaction of 2-thienyliodonium salts with potassium fluoride at elevated temperatures can yield this compound.
Industrial Production Methods: Industrial production often involves optimized versions of the above methods, focusing on maximizing yield and purity while minimizing by-products and waste. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
2-Fluorothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can influence the reactivity and orientation of the substituents.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced under specific conditions to yield thiophene derivatives.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Coupling Reagents: Palladium catalysts, Grignard reagents.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Substituted Thiophenes: Resulting from substitution reactions.
Scientific Research Applications
2-Fluorothiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-fluorothiophene exerts its effects depends on its application. In drug design, it can interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
2-Fluorothiophene can be compared with other fluorinated thiophenes and related compounds:
3-Fluorothiophene: Similar in structure but with the fluorine atom at the third position, leading to different reactivity and properties.
Thiophene: The parent compound without fluorine substitution, exhibiting different chemical behavior and applications.
Polyfluorothiophenes: Compounds with multiple fluorine atoms, showing enhanced electronic properties and stability.
Uniqueness: this compound’s unique position of the fluorine atom provides distinct electronic effects, influencing its reactivity and interactions in various chemical and biological systems .
Properties
IUPAC Name |
2-fluorothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FS/c5-4-2-1-3-6-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHCHIJMMKQRKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193058 |
Source


|
| Record name | 2-Fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-13-5 |
Source


|
| Record name | 2-Fluorothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
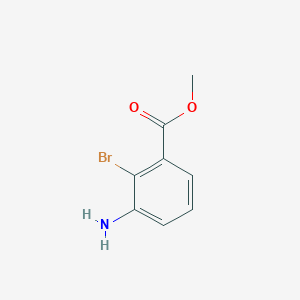
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
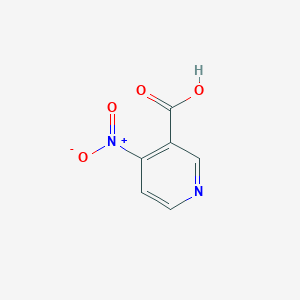
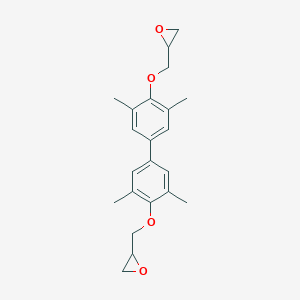
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B33785.png)
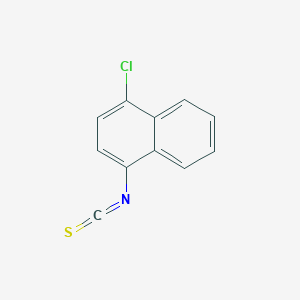
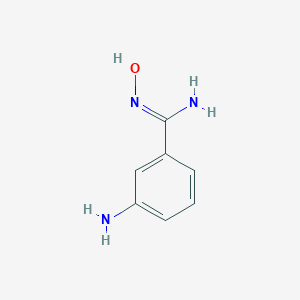
![bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride](/img/structure/B33790.png)
